(4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone
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Overview
Description
(4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone is an organic compound that features a cyclohexyl group and a tert-butyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone typically involves the reaction of cyclohexanone with tert-butylcyclohexene under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of cyclohexyl and tert-butyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological molecules.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its structural properties could be leveraged to develop new drugs with specific therapeutic effects.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications, including as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of (4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexyl group.
tert-Butylcyclohexane: A compound with a tert-butyl group attached to a cyclohexane ring.
Cyclohexylmethanone: A ketone with a cyclohexyl group attached to a methanone group.
Uniqueness
(4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone is unique due to the presence of both a cyclohexyl group and a tert-butyl group attached to a cyclohexene ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
33719-89-0 |
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Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
(4-tert-butylcyclohexen-1-yl)-cyclohexylmethanone |
InChI |
InChI=1S/C17H28O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h9,13,15H,4-8,10-12H2,1-3H3 |
InChI Key |
MRMNIMIBCICULV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=CC1)C(=O)C2CCCCC2 |
Origin of Product |
United States |
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